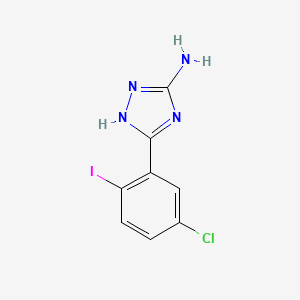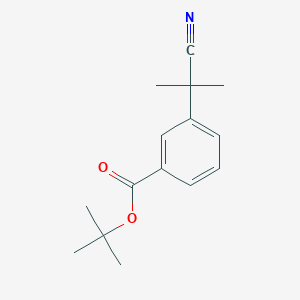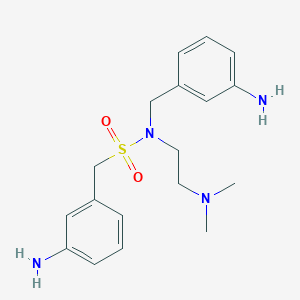
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is a complex organic compound that features multiple functional groups, including amine and sulfonamide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-aminobenzylamine and 3-aminophenylmethanesulfonamide, followed by their coupling under specific conditions. Common reagents used in these reactions include reducing agents, catalysts, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its amine groups can form hydrogen bonds, making it a candidate for drug design and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor antagonist.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties may make it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, potentially inhibiting their activity or altering their function. The sulfonamide group may also play a role in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamides and amine-containing molecules, such as:
- Sulfanilamide
- N-(2-Aminoethyl)-1-(3-aminophenyl)methanesulfonamide
- N-(3-Aminobenzyl)-1-(4-aminophenyl)methanesulfonamide
Uniqueness
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H26N4O2S |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-N-[(3-aminophenyl)methyl]-N-[2-(dimethylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-21(2)9-10-22(13-15-5-3-7-17(19)11-15)25(23,24)14-16-6-4-8-18(20)12-16/h3-8,11-12H,9-10,13-14,19-20H2,1-2H3 |
InChI-Schlüssel |
RILHYKNCDBCPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(CC1=CC(=CC=C1)N)S(=O)(=O)CC2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


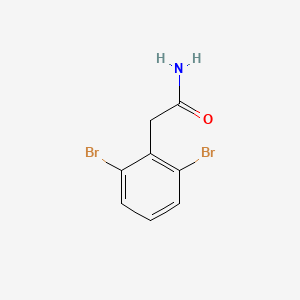
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
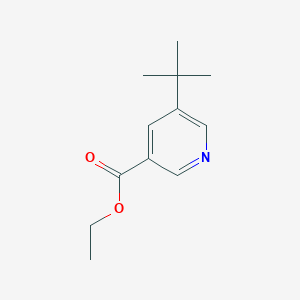
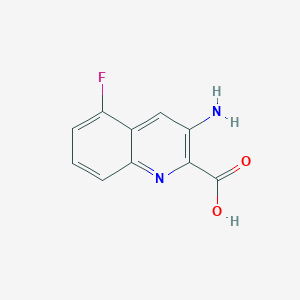
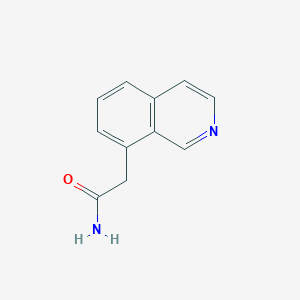
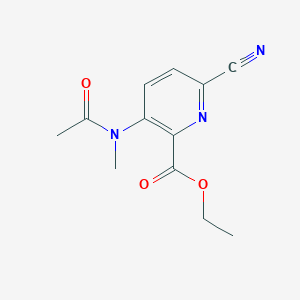
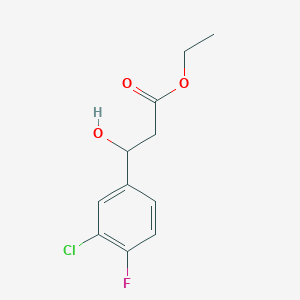


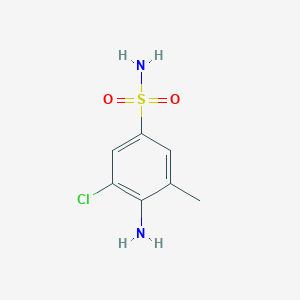
![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)

